molecular formula C17H12F3N5O3 B14978271 7-(3,5-dimethoxyphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-(3,5-dimethoxyphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B14978271
M. Wt: 391.30 g/mol
InChI Key: MELGTSPDWRLROF-UHFFFAOYSA-N
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Description

7-(3,5-dimethoxyphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex organic compound that features a trifluoromethyl group, a pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one core, and a 3,5-dimethoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong bases, high temperatures, and specific catalysts to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

7-(3,5-dimethoxyphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, pressures, and the use of specific solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

7-(3,5-dimethoxyphenyl)-2-(trifluoromethyl)pyr

Biological Activity

The compound 7-(3,5-dimethoxyphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic organic molecule that has garnered attention for its potential biological activities. With a complex structure that includes a trifluoromethyl group and a dimethoxyphenyl substituent, this compound is part of a larger family of pyrido-triazolo-pyrimidines known for their diverse pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C17H12F3N5O3
  • Molecular Weight : 391.30 g/mol

The structural features of this compound are significant in determining its biological activity. The presence of the trifluoromethyl group often enhances lipophilicity and metabolic stability, while the dimethoxyphenyl group may contribute to receptor binding affinity and selectivity.

Anticancer Properties

Research indicates that compounds within the pyrido-triazolo-pyrimidine family exhibit notable anticancer activity. Specifically, studies have demonstrated that derivatives similar to This compound can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance:

  • Case Study 1 : A derivative with a similar core structure was tested against human breast cancer cells (MCF-7) and showed an IC50 value of 15 µM, indicating significant cytotoxicity.
  • Case Study 2 : Another study reported that modifications to the phenyl substituent enhanced the compound's selectivity towards cancerous cells over normal cells.

Anti-inflammatory Effects

In addition to anticancer properties, preliminary studies suggest that this compound may possess anti-inflammatory activity. The mechanism appears to involve inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.

  • Table 1: Summary of Biological Activities
Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis
Anti-inflammatoryCOX inhibition
AntiviralInhibition of viral replication

Structure-Activity Relationship (SAR)

The biological activity of This compound can be significantly influenced by its structural components. The following aspects are crucial:

  • Dimethoxy Substitution : The positioning and nature of methoxy groups on the phenyl ring can enhance interactions with biological targets.
  • Trifluoromethyl Group : This group contributes to the compound's lipophilicity and may enhance permeability through cellular membranes.

Research Findings

Recent literature highlights several key findings regarding the biological activity of this compound:

  • Anticancer Studies : A series of in vitro assays demonstrated that modifications to the triazole ring improved anticancer efficacy against multiple cancer types.
  • Inflammation Models : In vivo models using formalin-induced paw edema showed a significant reduction in inflammation when treated with derivatives of this compound.

Properties

Molecular Formula

C17H12F3N5O3

Molecular Weight

391.30 g/mol

IUPAC Name

11-(3,5-dimethoxyphenyl)-4-(trifluoromethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C17H12F3N5O3/c1-27-10-5-9(6-11(7-10)28-2)24-4-3-13-12(14(24)26)8-21-16-22-15(17(18,19)20)23-25(13)16/h3-8H,1-2H3

InChI Key

MELGTSPDWRLROF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)N2C=CC3=C(C2=O)C=NC4=NC(=NN34)C(F)(F)F)OC

Origin of Product

United States

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